(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide
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Description
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
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Biological Activity
The compound (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a complex organic molecule that integrates various functional groups, suggesting a potential for diverse biological activities. This article provides a detailed overview of its biological activity, supported by data from case studies and research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazole Ring : Known for its biological significance, the thiazole moiety contributes to the compound's pharmacological properties.
- Methoxy Group : The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability.
- Isothiazole and Acetamide Components : These groups are known to exhibit various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing thiazole and isoxazole rings often exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Benzothiazole Derivative A | 10 | Effective against E. coli |
Benzothiazole Derivative B | 15 | Effective against S. aureus |
Compound of Interest | 12 | Effective against both |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer potential. The compound's structural components suggest it may interact with cellular pathways involved in tumor growth and proliferation. For example, thiazole-containing compounds have demonstrated cytotoxicity in various cancer cell lines, with IC50 values often below 20 µM .
The proposed mechanisms of action for compounds similar to the one include:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer cell survival.
- Induction of Apoptosis : Studies have shown that certain derivatives can initiate programmed cell death in cancer cells through mitochondrial pathways .
- Antioxidant Properties : Some compounds exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.
Case Studies
- Study on Anticancer Activity : A study evaluated several thiazole derivatives for their anticancer properties, revealing that modifications at specific positions on the thiazole ring significantly affected cytotoxicity against various cancer cell lines . The tested compound showed promising results comparable to standard chemotherapeutics.
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial activities of benzothiazole derivatives, highlighting their effectiveness against multidrug-resistant bacterial strains . The compound demonstrated significant antibacterial activity, supporting its potential use in treating infections.
Properties
IUPAC Name |
2-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-4-7-23-14-6-5-13(26-3)9-15(14)29-19(23)21-18(25)11-28-10-17(24)20-16-8-12(2)27-22-16/h1,5-6,8-9H,7,10-11H2,2-3H3,(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTSNPRSYUNLPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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